![molecular formula C10H19NO3 B2359972 Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate CAS No. 2091328-15-1](/img/structure/B2359972.png)
Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the CAS Number: 2091328-15-1. It has a molecular weight of 201.27 . The IUPAC name for this compound is tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a solid at room temperature . and 95% according to different sources. The compound should be stored at 4 degrees Celsius .Scientific Research Applications
Kinetic Resolution of Racemic Carboxylic Acids
Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate plays a role in the kinetic resolution of racemic carboxylic acids. This process involves enantioselective esterification reactions using tert-butyl alcohol, achieving high asymmetric induction in the presence of a chiral catalyst (Ishihara et al., 2008).
Synthesis of Pharmaceutical Intermediates
This compound is utilized in the synthesis of various pharmaceutical intermediates. For example, it is used in the preparation of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the production of the vitamin Biotin (Qin et al., 2014).
Preparation of Chiral Auxiliaries
Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is involved in preparing chiral auxiliaries for various organic syntheses. These chiral auxiliaries are crucial for producing enantiomerically pure compounds, which have significant applications in pharmaceutical chemistry (Studer et al., 1995).
Development of Anticancer Agents
Functionalized amino acid derivatives of this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These studies are pivotal in designing new anticancer agents (Kumar et al., 2009).
Enzymatic Reactions
This compound is involved in enzymatic C-Demethylation, which plays a role in drug metabolism. The study of these reactions helps in understanding the metabolic pathways of various drugs (Yoo et al., 2008).
Synthesis of Binuclear Nickel(II) Complexes
It is used in the synthesis of binuclear nickel(II) complexes, which have applications in materials science and catalysis. These complexes have unique magnetic properties (Nikolaevskii et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPDFRFBLSJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2091328-15-1 |
Source
|
Record name | tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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